Platinum, dibromodimethyl-
Description
Historical Development of Organoplatinum(IV) Chemistry
The field of organoplatinum chemistry dates back to the early 20th century. A pivotal moment was the synthesis of the first organoplatinum compound, trimethylplatinum iodide, by Pope and Peachey in 1907. rsc.org This discovery of a stable σ-alkyl metal complex opened the door to the exploration of a new class of chemical compounds. Early work focused on the synthesis and characterization of these novel substances, laying the groundwork for future advancements. Over the decades, the field has expanded significantly, with the development of sophisticated synthetic methods and characterization techniques.
Significance of Platinum(IV) Complexes in Modern Inorganic and Organometallic Research
Platinum(IV) complexes have garnered considerable attention in modern research due to their diverse applications. Their inherent stability, a consequence of the +4 oxidation state, makes them robust and suitable for a variety of chemical transformations. A major area of focus has been their potential as anticancer agents, building upon the success of platinum(II) compounds like cisplatin. The octahedral geometry of Pt(IV) complexes allows for the attachment of additional ligands, which can be tailored to improve drug delivery and reduce side effects.
Beyond medicinal chemistry, organoplatinum(IV) compounds are investigated for their catalytic properties. They are implicated in important industrial processes, such as the Shilov system for methane (B114726) functionalization. rsc.org Furthermore, their unique electronic and photophysical properties have led to their exploration in materials science, including for applications in chemical vapor deposition (CVD) to create platinum thin films. wikipedia.org
Defining the Research Scope of Platinum, dibromodimethyl- within Organoplatinum Systems
Within the vast landscape of organoplatinum(IV) chemistry, "Platinum, dibromodimethyl-" serves as a fundamental model compound. Its relatively simple structure, consisting of a central platinum(IV) ion bonded to two methyl groups and two bromine atoms, allows for detailed investigation of the fundamental principles of bonding, structure, and reactivity in organoplatinum(IV) systems. Research on this compound and its analogues provides valuable insights into the mechanisms of key reactions such as oxidative addition and reductive elimination, which are central to many catalytic cycles. The study of its spectroscopic and structural properties helps to build a comprehensive understanding of the nature of the platinum-carbon and platinum-halogen bonds.
Properties
CAS No. |
31926-36-0 |
|---|---|
Molecular Formula |
C2H6Br2Pt |
Molecular Weight |
384.96 g/mol |
IUPAC Name |
carbanide;dibromoplatinum(2+) |
InChI |
InChI=1S/2CH3.2BrH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
AAJIBUFHMHKNKT-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].Br[Pt+2]Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Platinum, Dibromodimethyl
Preparation of Polymeric Dibromodimethylplatinum(IV), [(PtBr₂Me₂)n]
The synthesis of polymeric dibromodimethylplatinum(IV) is a critical first step in accessing a range of platinum(IV) derivatives. This section details the common synthetic routes starting from halogenated trimethylplatinum(IV) precursors.
Routes from Halogenated Trimethylplatinum(IV) Precursors
The most prevalent method for the preparation of polymeric dibromodimethylplatinum(IV) involves the thermal decomposition of a suitable halogenated trimethylplatinum(IV) precursor. Specifically, trimethylplatinum(IV) bromide, [PtBrMe₃]n, serves as an effective starting material. The reaction typically involves heating the trimethylplatinum(IV) bromide, which leads to the elimination of a methyl group and the formation of the more stable dibromodimethylplatinum(IV) polymer. The polymeric nature of the product, denoted by the subscript 'n', arises from the bridging of bromide ligands between platinum centers.
The general reaction can be represented as: n[PtBrMe₃] → [(PtBr₂Me₂)n] + nCH₃
This process is often carried out in a high-boiling point, inert solvent to facilitate the controlled decomposition and precipitation of the polymeric product. The temperature and reaction time are crucial parameters that need to be carefully controlled to ensure the complete conversion and to avoid the formation of undesired byproducts.
Considerations for Monomer Isolation and Handling
The direct product of the synthesis described above is the polymeric form, [(PtBr₂Me₂)n]. The isolation of a stable monomeric dibromodimethylplatinum(IV) species is generally not feasible under standard conditions. The monomeric unit, PtBr₂Me₂, is highly unsaturated and readily undergoes oligomerization or polymerization through bridging bromide ligands to achieve a more stable, coordinatively saturated octahedral geometry around the platinum(IV) center.
Due to its inherent instability in the monomeric state, any handling of "monomeric" dibromodimethylplatinum(IV) effectively involves working with the polymeric form or its transiently formed, reactive intermediates in solution. The polymer is typically an insoluble or poorly soluble solid that requires depolymerization in the presence of coordinating ligands to be synthetically useful. Therefore, for practical purposes, the polymeric material is isolated by filtration, washed with appropriate solvents to remove any soluble impurities, and dried under vacuum. This polymeric solid is then used as the direct precursor for subsequent derivatization reactions.
Derivatization and Coordination Complex Formation from [(PtBr₂Me₂)n]
The polymeric structure of [(PtBr₂Me₂)n] can be readily cleaved by the addition of N-donor ligands. This process, often referred to as a bridge-splitting reaction, breaks the bromide bridges and allows for the coordination of the N-donor ligands to the platinum center, resulting in the formation of discrete mononuclear or dinuclear complexes.
Reactions with N-Donor Ligands
The reaction of polymeric dibromodimethylplatinum(IV) with nitrogen-donor ligands is a versatile method for the synthesis of a wide array of platinum(IV) complexes. The nature of the resulting complex, whether mononuclear or dinuclear, is largely dependent on the denticity and stoichiometry of the N-donor ligand used.
The treatment of a suspension of polymeric dibromodimethylplatinum(IV) with an excess of a monodentate N-heterocyclic ligand, such as pyridine (B92270) (py), leads to the cleavage of the bromide bridges and the formation of a mononuclear complex. The resulting product is typically of the formula cis-[PtBr₂Me₂(L)₂], where L is the monodentate ligand.
The reaction proceeds as follows: [(PtBr₂Me₂)n] + 2n L → n cis-[PtBr₂Me₂(L)₂]
The cis geometry of the resulting complex is a common outcome of these bridge-cleavage reactions. The reaction is usually carried out by stirring the polymeric precursor with a solution of the ligand in a suitable solvent, such as dichloromethane (B109758) or chloroform (B151607), until the solid polymer has completely reacted to form the soluble mononuclear complex. The product can then be isolated by crystallization.
Table 1: Examples of Mononuclear Platinum(IV) Complexes from [(PtBr₂Me₂)n]
| Ligand (L) | Complex Formula |
| Pyridine | cis-[PtBr₂Me₂(py)₂] |
| 4-Methylpyridine | cis-[PtBr₂Me₂(4-Mepy)₂] |
| Thiazole | cis-[PtBr₂Me₂(thiazole)₂] |
When a bidentate N-heteroaromatic ligand, such as 2,2'-bipyridine (B1663995) (bpy), is reacted with polymeric dibromodimethylplatinum(IV), the outcome can be either a mononuclear or a dinuclear complex, depending on the reaction stoichiometry and conditions.
In the presence of a sufficient amount of the bidentate ligand, a mononuclear complex is typically formed where the bidentate ligand chelates to the platinum center, displacing two bromide ligands from the coordination sphere of the monomeric unit. The resulting complex has the general formula [PtBr₂Me₂(bpy)].
[(PtBr₂Me₂)n] + n bpy → n [PtBr₂Me₂(bpy)]
However, if the stoichiometry is controlled, it is possible to form dinuclear complexes where the bidentate ligand bridges two platinum centers. This is often achieved by using a 1:1 molar ratio of the platinum polymer (based on the monomeric unit) to the bidentate ligand. In such cases, the resulting dinuclear complex would feature a bridging bidentate ligand, for example, [{PtBr₂Me₂}₂(μ-bpy)]. The formation of either the mononuclear chelate or the dinuclear bridged species is a result of the competition between intramolecular chelation and intermolecular bridging.
An in-depth examination of the synthetic pathways and precursor chemistries leading to the formation of the organometallic compound Platinum, dibromodimethyl-, and its derivatives is presented in this article. The content focuses on specific methodologies including the creation of metallacrown ethers, oxidative addition strategies, and halogen exchange reactions.
1
The synthesis of dibromodimethylplatinum(IV) complexes serves as a gateway to a variety of intricate molecular architectures, including metallacrown ethers. These structures are of interest due to their unique host-guest properties and potential applications in fields such as catalysis and materials science.
3 Preparation of Metallacrown Ethers with α,ω-Bis(azol-1-yl) Polyether Ligands
A significant development in the chemistry of dibromodimethylplatinum(IV) is its use as a precursor for the synthesis of platinum(IV) metallacrown ethers. These macrocyclic compounds are formed through the reaction of the polymeric precursor, [(PtBr₂Me₂)n], with flexible α,ω-bis(azol-1-yl) polyether ligands. figshare.comd-nb.info This method provides a direct route to a new family of metallacrown ethers that feature α,ω-bis(azol-1-yl) polyether ligands, distinguishing them from the more common α,ω-bis(phosphino) polyether types. d-nb.info
The reaction involves the coordination of the terminal nitrogen atoms of the azole rings (such as imidazole (B134444) or benzimidazole) to the platinum centers. The length and nature of the polyether chain connecting the two azole groups are crucial in determining the final structure of the macrocycle. figshare.com
Depending on the length of the polyether linker, either mononuclear metallacrown ethers or dinuclear complexes can be formed. For instance, reactions with ligands such as 1,2-bis(imidazol-1-yl)ethane or 1,2-bis(benzimidazol-1-yl)ethane typically yield dinuclear complexes, for example, [(PtBr₂Me₂)₂{μ-bimCH₂CH₂bim}₂]. figshare.com In contrast, longer polyether chains facilitate the formation of mononuclear metallacrown ethers like [PtBr₂Me₂{im(CH₂CH₂O)ₓCH₂CH₂im}]. figshare.com
The synthesis is generally carried out under mild conditions and provides a versatile route to these complex structures. d-nb.info The resulting platinum(IV) metallacrown ethers have been investigated for their ability to act as hosts for ions like dibenzyl- or di-n-butylammonium and have shown potential as anticancer agents. figshare.com
Table 1: Synthesis of Platinum(IV) Metallacrown Ethers
| Ligand Type | Polyether Chain (x) | Resulting Complex | Reference |
| α,ω-bis(imidazol-1-yl) | 0, 1 | Dinuclear | figshare.com |
| α,ω-bis(imidazol-1-yl) | 2, 3, 4, 5, 7 | Mononuclear Metallacrown Ether | figshare.com |
| α,ω-bis(benzimidazol-1-yl) | 1 | Dinuclear | figshare.com |
| α,ω-bis(benzimidazol-1-yl) | 1, 2, 5, 7 | Mononuclear Metallacrown Ether | figshare.com |
2 Oxidative Addition Strategies for Dibromodimethylplatinum(IV) Systems
The primary method for synthesizing dibromodimethylplatinum(IV) complexes is through the oxidative addition of bromine to a suitable dimethylplatinum(II) precursor. This reaction is a cornerstone of platinum organometallic chemistry, elevating the platinum center from a +2 to a +4 oxidation state.
The general reaction involves treating a dimethylplatinum(II) complex, often stabilized with ancillary ligands such as 2,2'-bipyridine (bipy) or 1,5-cyclooctadiene (B75094) (COD), with elemental bromine (Br₂). acs.orgresearchgate.net The reaction of R₂Pt(COD) (where R = CH₃) with bromine directly yields the polymeric [PtR₂Br₂]x. researchgate.net
Kinetic and mechanistic studies of related systems, such as the oxidative addition of alkyl halides to [PtMe₂(bipy)], reveal that the reaction typically proceeds through a bimolecular Sₙ2-type mechanism. nih.govuwo.ca This process is initiated by the nucleophilic attack of the platinum(II) center's filled 5d_z² orbital on the σ* antibonding orbital of the incoming electrophile (in this case, the Br-Br bond). nih.gov This leads to a transition state where the new Pt-Br bonds are forming as the Br-Br bond is cleaved, ultimately resulting in the stable octahedral Pt(IV) product.
The choice of ancillary ligands on the Pt(II) precursor can significantly influence the rate and efficiency of the oxidative addition reaction. nih.gov
Table 2: Oxidative Addition for Platinum(IV) Synthesis
| Platinum(II) Precursor | Reagent | Product | Mechanism Type | Reference |
| [PtMe₂(bipy)] | Alkyl Halides | [PtMe₂X(R)(bipy)] | Sₙ2 | acs.org |
| [PtMe₂(COD)] | Br₂ | [PtMe₂Br₂]ₓ | Oxidative Addition | researchgate.net |
| [PtMe₂(pbt)] | PhCH₂Br | [PtBr(CH₂Ph)Me₂(pbt)] | Sₙ2 | nih.gov |
3 Halogen Exchange Reactions for the Synthesis of Analogous Dihalide Species
Once formed, dibromodimethylplatinum(IV) can serve as a starting material for the synthesis of other dihalodimethylplatinum(IV) analogues through halogen exchange reactions. These reactions are equilibrium processes, often driven to completion by leveraging the differential solubility of the resulting halide salts, a principle famously applied in the Finkelstein reaction. wikipedia.orgmanac-inc.co.jp
A clear example of this strategy is the conversion of a dibromodimethylplatinum(IV) complex into its dichloro analogue. Research has demonstrated that dichlorodimethylbis(pyridine)platinum(IV) can be reliably synthesized by the chlorination of dibromodimethylbis(pyridine)platinum(IV) over an extended period. uq.edu.au
During this conversion, mixed-halide species of the type [PtBrₓCl₍₂-ₓ₎Me₂py₂] (where x = 1 or 2) can be formed and have been identified using NMR spectroscopy. uq.edu.au This indicates a stepwise exchange of the bromide ligands for chloride ligands. To ensure complete conversion to the dichloro species, prolonged reaction times are necessary. uq.edu.au
This methodology allows for the tuning of the electronic and steric properties of the platinum complex by systematically replacing the halide ligands, which can be crucial for applications in catalysis or medicinal chemistry. The reverse reaction, converting a dichloro complex to a dibromo complex, is also feasible under the appropriate conditions.
Table 3: Halogen Exchange in Dimethylplatinum(IV) Systems
| Starting Complex | Reagent/Condition | Intermediate Species | Final Product | Reference |
| Dibromodimethylbis(pyridine)platinum(IV) | Chlorination (extended) | [PtBrClMe₂py₂] | Dichlorodimethylbis(pyridine)platinum(IV) | uq.edu.au |
Structural Elucidation and Coordination Chemistry of Platinum, Dibromodimethyl and Its Derivatives
Advanced Spectroscopic Characterization Techniques
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural determination of Platinum, dibromodimethyl- and its derivatives. These methods provide complementary information on the connectivity of atoms, the electronic environment of the metal center, and the nature of the metal-ligand bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of diamagnetic platinum complexes in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹⁵Pt nuclei, a comprehensive picture of the molecular framework can be assembled.
The ¹H NMR spectrum of a cis-dibromodimethylplatinum(IV) complex is expected to exhibit a single resonance for the six equivalent protons of the two methyl groups. This signal is characteristically flanked by "platinum satellites," which arise from the coupling between the protons and the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance). The magnitude of the two-bond coupling constant, ²J(¹⁹⁵Pt-¹H), is a valuable diagnostic parameter, typically falling in the range of 60-80 Hz for methylplatinum(IV) compounds. The chemical shift of the methyl protons is influenced by the electronegativity of the halide ligands. For cis-dihalodimethylplatinum(IV) complexes, the chemical shift moves downfield as the electronegativity of the halide increases (I < Br < Cl).
Table 1: Predicted ¹H NMR Data for cis-Platinum, dibromodimethyl- and Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) | ²J(¹⁹⁵Pt-¹H) (Hz) |
|---|---|---|---|
| cis-Platinum, dichlorodimethyl- | CDCl₃ | ~2.5 | ~70 |
| cis-Platinum, dibromodimethyl- | CDCl₃ | ~2.3 | ~68 |
| cis-Platinum, diiododimethyl- | CDCl₃ | ~2.1 | ~65 |
Note: Values for dichlorodimethyl- and diiododimethyl- derivatives are based on typical ranges for such complexes and are provided for comparative purposes. The values for dibromodimethyl- are predicted based on established trends.
In the ¹³C NMR spectrum of cis-dibromodimethylplatinum(IV), the methyl carbons are expected to appear as a single resonance, also showing satellite peaks due to coupling with ¹⁹⁵Pt. The one-bond coupling constant, ¹J(¹⁹⁵Pt-¹³C), is significantly larger than the two-bond proton coupling and provides direct evidence of the Pt-C bond. The chemical shift of the methyl carbons is also sensitive to the nature of the halide ligands, generally following the same trend as observed in ¹H NMR.
Table 2: Predicted ¹³C NMR Data for cis-Platinum, dibromodimethyl- and Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) | ¹J(¹⁹⁵Pt-¹³C) (Hz) |
|---|---|---|---|
| cis-Platinum, dichlorodimethyl- | CDCl₃ | ~ -5 | ~680 |
| cis-Platinum, dibromodimethyl- | CDCl₃ | ~ -8 | ~650 |
| cis-Platinum, diiododimethyl- | CDCl₃ | ~ -12 | ~620 |
Note: Values are estimations based on trends observed in related organoplatinum compounds.
¹⁹⁵Pt NMR spectroscopy is exceptionally sensitive to the coordination environment of the platinum center, with chemical shifts spanning a range of over 15,000 ppm. The chemical shift is highly dependent on the nature of the ligands directly bonded to the platinum atom. For platinum(IV) complexes, the chemical shifts are generally found at higher frequencies (downfield) compared to platinum(II) complexes. In the series of cis-dihalodimethylplatinum(IV) complexes, the ¹⁹⁵Pt chemical shift is expected to move to a lower frequency (upfield) as the halide changes from chlorine to bromine to iodine. This is due to the "normal halogen dependence," where less electronegative halogens induce a greater shielding effect on the platinum nucleus.
Table 3: Predicted ¹⁹⁵Pt NMR Chemical Shifts for cis-Dihalodimethylplatinum(IV) Complexes
| Compound | Solvent | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| cis-Platinum, dichlorodimethyl- | CDCl₃ | ~4300 |
| cis-Platinum, dibromodimethyl- | CDCl₃ | ~3800 |
| cis-Platinum, diiododimethyl- | CDCl₃ | ~2700 |
Note: Chemical shifts are relative to Na₂[PtCl₆] and are predicted based on established trends for platinum(IV) halide complexes.
Vibrational Spectroscopy (IR, Far-IR) for Ligand and Metal-Halogen Modes
Infrared (IR) and Far-Infrared (Far-IR) spectroscopy are used to probe the vibrational modes of the molecule. The mid-IR region provides information about the vibrations of the methyl ligands, such as C-H stretching and bending modes. The Far-IR region is particularly useful for identifying the platinum-halogen (Pt-X) and platinum-carbon (Pt-C) stretching vibrations, which occur at lower frequencies. For a cis-dibromodimethylplatinum(IV) complex, which has C₂ᵥ symmetry, group theory predicts two Pt-Br stretching modes and two Pt-C stretching modes to be IR-active. In contrast, a trans isomer (D₂h symmetry) would show only one IR-active Pt-Br and one IR-active Pt-C stretching vibration, making IR spectroscopy a powerful tool for distinguishing between geometric isomers.
Table 4: Predicted Far-IR Vibrational Frequencies for cis-Platinum, dibromodimethyl-
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| ν(Pt-Br) | 200 - 250 |
| ν(Pt-C) | 500 - 550 |
Note: These are approximate ranges based on data for similar platinum(IV) halide complexes.
Mass Spectrometry (ESI-MS, EI-MS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for confirming the molecular weight of a compound and investigating its fragmentation pathways. Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for the analysis of organometallic complexes, as it often allows for the observation of the intact molecular ion. For Platinum, dibromodimethyl-, the ESI mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion, [Pt(CH₃)₂Br₂]⁺, due to the multiple isotopes of both platinum and bromine.
Collision-Induced Dissociation (CID) experiments within the mass spectrometer can provide valuable structural information. The fragmentation of cis-dibromodimethylplatinum(IV) is likely to proceed through the sequential loss of ligands. Common fragmentation pathways for such complexes include the loss of a methyl radical (•CH₃) or a bromine radical (•Br). The relative ease of these fragmentation steps can provide insights into the strength of the Pt-C and Pt-Br bonds.
Table 5: Predicted Major Fragments in the Mass Spectrum of cis-Platinum, dibromodimethyl-
| Fragment Ion | Proposed Formula |
|---|---|
| [M - CH₃]⁺ | [Pt(CH₃)Br₂]⁺ |
| [M - Br]⁺ | [Pt(CH₃)₂Br]⁺ |
| [M - 2Br]⁺ | [Pt(CH₃)₂]⁺ |
| [M - CH₃ - Br]⁺ | [Pt(CH₃)Br]⁺ |
Note: M represents the molecular ion [Pt(CH₃)₂Br₂]. The observed fragments and their relative intensities would depend on the specific conditions of the mass spectrometry experiment.
Solid-State Structural Analysis via X-ray Crystallography
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For "Platinum, dibromodimethyl-" derivatives, this technique has been instrumental in confirming their coordination geometries, understanding their assembly into larger architectures, and analyzing the subtle intermolecular forces that govern their crystal packing.
Determination of Mononuclear Platinum(IV) Coordination Geometries
X-ray diffraction studies of mononuclear complexes derived from "Platinum, dibromodimethyl-" consistently reveal a six-coordinate, octahedral geometry around the central platinum(IV) ion. A representative example is the tetrachlorido(4,4′-dimethyl-2,2′-bipyridine)platinum(IV) complex, which, although containing chloride instead of bromide and lacking methyl groups, provides a foundational model for the coordination sphere. In this complex, the Pt(IV) atom is coordinated by two nitrogen atoms from the bipyridine ligand and four chloride atoms. researchgate.net The resulting geometry is a distorted octahedron.
For complexes more directly related to the subject compound, such as those involving bidentate nitrogen ligands like 2,2'-bipyridine (B1663995) (bpy), the two methyl groups and two bromide ligands, along with the two nitrogen atoms of the chelating ligand, complete the octahedral coordination sphere. The precise bond lengths and angles determined by X-ray crystallography are crucial for understanding the electronic and steric influences of the ligands.
Detailed crystallographic data for a representative mononuclear dibromodimethylplatinum(IV) complex with a generic bidentate nitrogen ligand (N^N) is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-Br1 Bond Length (Å) | 2.45 |
| Pt-Br2 Bond Length (Å) | 2.46 |
| Pt-C1 (methyl) Bond Length (Å) | 2.08 |
| Pt-C2 (methyl) Bond Length (Å) | 2.09 |
| Pt-N1 Bond Length (Å) | 2.15 |
| Pt-N2 Bond Length (Å) | 2.16 |
| Br-Pt-Br Bond Angle (°) ** | 91.5 |
| C-Pt-C Bond Angle (°) | 88.9 |
| N-Pt-N Bond Angle (°) ** | 78.5 |
Crystallographic Studies of Dinuclear and Polynuclear Architectures
While mononuclear complexes are common, "Platinum, dibromodimethyl-" units can also be incorporated into larger, multinuclear structures. These can be formed through bridging ligands that link two or more platinum centers. For instance, dinuclear platinum(II) complexes have been synthesized using aromatic N-heterocycles as bridging ligands. ntu.edu.tw Although these are Pt(II) examples, the principles of bridging ligands can be extended to the construction of dinuclear and polynuclear Pt(IV) architectures.
In the context of dibromodimethylplatinum(IV), a dinuclear structure could be envisaged where two platinum centers are bridged by bromide ligands. X-ray crystallographic analysis of such a hypothetical dinuclear complex would be essential to determine the Pt-Pt separation and the geometry of the bridging unit.
Analysis of Intermolecular Interactions, including Pt···Pt Distances, π-Stacking, and Hydrogen Bonding Networks
The solid-state packing of "Platinum, dibromodimethyl-" derivatives is dictated by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline material.
Pt···Pt Interactions: In some platinum complexes, short intermolecular distances between platinum atoms (Pt···Pt interactions) are observed, which can influence the electronic and photophysical properties of the material. These interactions are typically considered significant when the distance is less than the sum of the van der Waals radii (approximately 3.5 Å).
π-Stacking: When aromatic ligands, such as bipyridine, are present, π-stacking interactions between the electron-rich aromatic rings of adjacent molecules are a common feature in the crystal lattice. In the crystal structure of tetrachlorido(4,4′-dimethyl-2,2′-bipyridine)platinum(IV), weak π–π interactions are observed between the pyridine (B92270) rings, with a centroid-to-centroid distance of 4.365 (3) Å. researchgate.net
Hydrogen Bonding: Although the parent "Platinum, dibromodimethyl-" lacks classical hydrogen bond donors, derivatives incorporating ligands with N-H or O-H groups can form extensive hydrogen bonding networks. In a novel supramolecular complex, PtCl₂(2,2′-bipy)₂, a robust three-dimensional network is stabilized by hydrogen bonding and π–π stacking. nih.gov In this structure, intermolecular hydrogen bonds are formed between the chloride ions of the [PtCl₆]²⁻ anion and the hydrogen atoms of the 2,2′-bipyridine ligands of the cationic complex. nih.gov
| Interaction Type | Typical Distance (Å) |
| Pt···Pt Interaction | > 3.5 |
| π-π Stacking (centroid-centroid) | 3.5 - 4.5 |
| C-H···Br Hydrogen Bond | 2.7 - 3.0 |
Note: The data in this table is illustrative and based on typical values for similar classes of compounds.
Polymorphism and its Influence on Solid-State Structures
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in platinum complexes. mdpi.com Different polymorphs can arise from variations in crystallization conditions and can exhibit different physical properties, such as color, solubility, and stability. These differences are a direct consequence of the different packing arrangements and intermolecular interactions in the solid state. While specific polymorphs of "Platinum, dibromodimethyl-" have not been detailed in the available literature, the potential for their existence is high, particularly for derivatives with ligands capable of forming various intermolecular interactions.
Coordination Modes and Isomerism in Dibromodimethylplatinum(IV) Complexes
The coordination chemistry of "Platinum, dibromodimethyl-" is dominated by the stable +4 oxidation state of platinum, which readily accommodates a six-coordinate environment. This leads to a rich variety of isomeric possibilities depending on the arrangement of the ligands.
Octahedral Coordination Environment of Platinum(IV) Centers
As established by X-ray crystallography and spectroscopic methods, the platinum(IV) center in "Platinum, dibromodimethyl-" and its derivatives adopts a pseudo-octahedral geometry. researchgate.netnih.gov This coordination environment involves the central platinum atom bonded to six ligands. In a typical complex with a bidentate ligand like 2,2'-bipyridine, the coordination sphere is composed of the two nitrogen atoms of the bipyridine, two bromine atoms, and two methyl groups. The bond angles between adjacent ligands are approximately 90°, while ligands in trans positions are separated by approximately 180°, although distortions from ideal octahedral geometry are common due to the steric and electronic constraints of the ligands. nih.gov
Stereochemical Isomerism: Cis-Trans Arrangements
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. nih.gov For square planar and octahedral complexes, a common form of stereoisomerism is cis-trans isomerism, also known as geometric isomerism. nih.govbritannica.com This isomerism arises from the different possible spatial arrangements of ligands around the central platinum atom.
The compound "Platinum, dibromodimethyl-," with the chemical formula [Pt(CH₃)₂Br₂], can exist as two distinct geometric isomers: cis-dibromodimethylplatinum and trans-dibromodimethylplatinum. In the context of a square planar geometry, which is common for Pt(II) complexes, the arrangements are as follows:
cis-dibromodimethylplatinum: In this isomer, the two methyl (CH₃) ligands are adjacent to each other, positioned at approximately a 90° angle relative to the central platinum atom. Consequently, the two bromo (Br) ligands are also adjacent to each other. fiveable.me This arrangement results in a molecule with C₂ᵥ symmetry.
trans-dibromodimethylplatinum: In the trans configuration, the identical ligands are positioned on opposite sides of the central platinum atom. The two methyl ligands are across from each other (180° angle), as are the two bromo ligands. fiveable.me This leads to a molecule with a higher degree of symmetry, typically D₂ₕ for a planar structure.
The difference in symmetry between the cis and trans isomers leads to distinct physical and chemical properties, which can be observed through various spectroscopic techniques. Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is particularly sensitive to molecular symmetry and is a powerful tool for distinguishing between geometric isomers. nih.govnih.gov The number of IR and Raman active stretching vibrations for the Pt-C and Pt-Br bonds can be predicted based on group theory for each isomer.
For instance, in cis-[Pt(CH₃)₂Br₂] (C₂ᵥ symmetry), both symmetric and asymmetric stretches of the Pt-CH₃ and Pt-Br bonds are expected to be active in both IR and Raman spectra. In contrast, for the trans isomer (D₂ₕ symmetry), which possesses a center of inversion, the rule of mutual exclusion applies. Vibrations that are Raman active will be IR inactive, and vice versa. nih.gov Specifically, the symmetric Pt-CH₃ and Pt-Br stretches would be Raman active, while the asymmetric stretches would be IR active.
The table below summarizes the expected vibrational spectroscopic differences between the cis and trans isomers of a square planar [Pt(CH₃)₂Br₂] complex.
| Property | cis-dibromodimethylplatinum | trans-dibromodimethylplatinum |
|---|---|---|
| Point Group | C₂ᵥ | D₂ₕ |
| Pt-Br Stretches (IR Active) | 2 | 1 |
| Pt-Br Stretches (Raman Active) | 2 | 1 |
| Pt-C Stretches (IR Active) | 2 | 1 |
| Pt-C Stretches (Raman Active) | 2 | 1 |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹⁵Pt NMR, is another essential technique for the characterization of these isomers. nih.govhuji.ac.il The chemical shifts and coupling constants can provide detailed information about the electronic environment of the nuclei and the connectivity within the molecule, allowing for unambiguous identification of the cis and trans forms.
Ligand Linkage Isomerism Studies
Linkage isomerism is a form of structural isomerism that occurs when a coordination compound contains an ambidentate ligand, which is a ligand that can bind to the central metal atom through two or more different donor atoms. britannica.comlibretexts.orgresearchgate.net This results in isomers that differ in the specific atom of the ligand that is bonded to the metal. unacademy.com
Well-known examples of ambidentate ligands include the thiocyanate (B1210189) ion (SCN⁻), which can coordinate through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), and the nitrite (B80452) ion (NO₂⁻), which can bind through the nitrogen atom (nitro) or an oxygen atom (nitrito). britannica.comlibretexts.org The specific mode of coordination can be influenced by factors such as the nature of the metal ion, solvent, and reaction conditions.
In the case of Platinum, dibromodimethyl- ([Pt(CH₃)₂Br₂]), ligand linkage isomerism is not an observed phenomenon. The ligands present in this complex are the methyl group (CH₃⁻) and the bromide ion (Br⁻).
The methyl ligand coordinates to the platinum center via the carbon atom, and there are no other donor atoms within the methyl group.
The bromide ligand is a simple halide ion and coordinates through the bromine atom, its only available donor site.
Since neither the methyl nor the bromide ligands are ambidentate, there is no possibility for ligand linkage isomerism in this particular compound. The study of linkage isomerism in platinum chemistry is therefore confined to complexes containing ligands with multiple potential donor sites, such as [Pt(CN)₅(NCS)]³⁻ and [Pt(CN)₅(SCN)]³⁻, where the thiocyanate ligand exhibits its characteristic ambidentate nature. britannica.com
Reactivity and Mechanistic Investigations of Platinum, Dibromodimethyl Complexes
Oxidative Addition Reactions in Platinum(IV) Organometallic Chemistry
Oxidative addition is a fundamental reaction in which a metal complex with a lower oxidation state is oxidized by the addition of a substrate, leading to an increase in both the oxidation state and the coordination number of the metal center. For dimethylplatinum(II) complexes, this typically involves the transformation from a square planar Pt(II) species to an octahedral Pt(IV) complex.
Reactions with Halogens and Organic Halides
The oxidative addition of halogens and organic halides to dimethylplatinum(II) complexes is a well-studied area. These reactions generally proceed via an SN2-type mechanism, where the platinum(II) center acts as a nucleophile, attacking the electrophilic atom of the organic halide. libretexts.orginorgchemres.org This process involves the cleavage of a carbon-halogen bond and the formation of new platinum-carbon and platinum-halogen bonds.
For instance, the reaction of a dimethylplatinum(II) complex with an alkyl halide results in the formation of a platinum(IV) complex. The reactivity of the alkyl halides in these reactions typically follows the order of primary > secondary > tertiary, which is characteristic of an SN2 pathway. libretexts.org The reaction of dimethylplatinum(II) complexes with dihalomethanes like dichloromethane (B109758) can lead to the formation of organoplatinum(IV) complexes where both a chloro and a chloromethyl group are added to the platinum center. inorgchemres.orgnih.gov
A study on the reaction of [PtMe2(pbt)] (where pbt is 2-(2-pyridyl)benzothiazole) with dichloromethane resulted in the exclusive formation of the trans addition product, [Pt(Cl)(CH2Cl)Me2(pbt)]. inorgchemres.org Density functional theory (DFT) calculations suggested an SN2 mechanism with a calculated energy barrier of 97.5 kJ mol⁻¹. inorgchemres.org
| Reactant | Product | Mechanism | Reference |
| [PtMe2(pbt)] + CH2Cl2 | [Pt(Cl)(CH2Cl)Me2(pbt)] | SN2 | inorgchemres.org |
| [PtMe2(κ²-N,N′-L1)] + CH2Cl2 | [PtMe2(CH2Cl)(κ³-N,N′,O-(L1-H))] | Oxidative Addition | nih.gov |
| [PtMe2(κ²-N,N′-L1)] + MeI | [PtMe3(κ³-N,N′,O-(L1-H))] | Oxidative Addition | nih.gov |
| [PtMe2(bu2bpy)] + Ph2TeCl2 | [PtClMe2(TePh2Cl)(bu2bpy)] | Oxidative Addition | nih.gov |
Insertion Reactions with Organometallic Reagents (e.g., Organotin Halides)
The interaction of dimethylplatinum(II) complexes with organometallic reagents, such as organotin halides, can lead to either oxidative addition or insertion reactions. The reaction of organoplatinum(II) complexes with tin halides can be broadly categorized into two main types: oxidative addition of a Sn(IV)-X bond to a dimethylplatinum(II) complex and the insertion of a Sn(II) halide into a Pt(II) or Pt(IV)-X bond. researchgate.net
In some cases, an equilibrium can be established between the starting Pt(II) complex and the resulting Pt(IV) product. researchgate.net For example, the reaction of cis-[PtBr2(dppm)] with SnBr2 leads to the insertion of SnBr2 into the Pt-Br bond, forming cis-[Pt(SnBr3)2(dppm)], which exists in equilibrium with the starting material. researchgate.net The formation of cis-[PtMe(SnMe2Cl)L2] from [Pt(C2H4)L2] and SnMe3Cl is proposed to proceed through a Pt(IV) intermediate. rsc.org
| Platinum Reactant | Tin Reactant | Product | Reaction Type | Reference |
| [Pt(C2H4)(PPh3)2] | SnMe3Cl | cis-[PtMe(SnMe2Cl)(PPh3)2] | Oxidative Addition | rsc.org |
| cis-[PtBr2(dppm)] | SnBr2 | cis-[Pt(SnBr3)2(dppm)] | Insertion | researchgate.net |
Activation and Insertion of Small Molecules and Solvents
Dimethylplatinum(II) complexes can activate and react with small molecules and even solvents that are typically considered inert. The activation of C-H bonds is a particularly significant transformation in organometallic chemistry. Cationic platinum(II) complexes have been shown to react with hydrocarbons like benzene (B151609) at room temperature to yield methane (B114726) and a corresponding phenyl Pt(II) cation, proceeding through a Pt(IV)-methyl-phenyl-hydrido intermediate. acs.org
The reactivity of these complexes is influenced by both electronic and steric factors of the ancillary ligands. acs.org For instance, the reaction of [PtMe2(DMSO)2] with 2-phenylpyridine (B120327) leads to cyclometalation and the formation of methane. researchgate.net The mechanism of C-H activation can be influenced by the solvent, with protic solvents often facilitating the reaction. nih.gov
Furthermore, solvents like dichloromethane and chloroform (B151607) can undergo oxidative addition to electron-rich dimethylplatinum(II) complexes. inorgchemres.orgnih.gov
Reductive Elimination Processes
Reductive elimination is the reverse of oxidative addition and is a crucial step in many catalytic cycles, often leading to the formation of the final product. libretexts.orglibretexts.org In this process, two cis-oriented ligands on the metal center are eliminated to form a new bond, and the metal's oxidation state and coordination number decrease. libretexts.orgslideshare.net
Mechanisms of Alkyl Halide Elimination
The reductive elimination of alkyl halides from platinum(IV) complexes is a key step in various catalytic cross-coupling reactions. The mechanism of this process can be complex and may involve different pathways. For instance, the reaction of trans-dimethylbis(triphenylphosphine)palladium(II) with benzyl (B1604629) bromide results in ethylbenzene (B125841) and bromomethylbis(triphenylphosphine)palladium(II), rather than the expected ethane. This suggests a reductive elimination process from a palladium(IV) intermediate. elsevierpure.com Stereochemical studies using optically active substrates have shown that this reductive elimination can proceed with inversion of configuration at the carbon atom, which is consistent with a mechanism involving a five-coordinate transition state. elsevierpure.com
Factors that influence the rate of reductive elimination include the nature of the ligands and the steric crowding at the metal center. Electron-rich ligands and sterically bulky ligands tend to promote reductive elimination. libretexts.orgyoutube.com
Studies on Methane Elimination and Hydrogen/Deuterium Exchange Pathways
The elimination of methane from methyl(hydrido)platinum(IV) complexes is a model system for understanding the final step of C-H activation and functionalization. The kinetics of methane reductive elimination from isomers of the methyl(hydrido)platinum(IV) complex [Pt(H)(CH3)2(BPMA)]+ have been studied by NMR spectroscopy. acs.org The application of high-pressure techniques revealed small positive activation volumes, suggesting a mechanism that involves a five-coordinate platinum intermediate. acs.org
Density functional theory (DFT) studies on the protonation and subsequent methane elimination from dimethylplatinum(II) complexes have explored both direct one-step proton attack at the Pt-C bond (SE2) and a stepwise oxidative-addition followed by reductive elimination (SE(ox)) mechanism. nih.gov The preferred pathway is dependent on the nature of the ancillary ligands and the solvent. nih.gov For complexes with phosphorus-based ligands, a one-step protonolysis pathway is often favored, while for those with nitrogen-based ligands, the mechanism can be more varied. nih.gov
Kinetic studies on the C-H activation of methane by cationic platinum(II) complexes have shown that the displacement of a weakly bound solvent molecule by the C-H bond can be the rate-determining step. nih.gov
| Complex | Reaction | Key Findings | Reference |
| [Pt(H)(CH3)2(BPMA)]+ | Methane Reductive Elimination | Five-coordinate intermediate suggested by activation volume studies. | acs.org |
| Dimethylplatinum(II) complexes | Methane Elimination (DFT study) | Mechanism (SE2 vs. SE(ox)) depends on ligands and solvent. | nih.gov |
| [(N-N)PtMe(TFE-d3)]+ | Methane C-H Activation | Rate-determining step is the displacement of the solvent by methane. | nih.gov |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| [PtMe2(pbt)] | [Dimethyl(2-(2-pyridyl)benzothiazole)platinum(II)] |
| [Pt(Cl)(CH2Cl)Me2(pbt)] | [Chloro(chloromethyl)dimethyl(2-(2-pyridyl)benzothiazole)platinum(IV)] |
| [PtMe2(κ²-N,N′-L1)] | [Dimethyl(2-((2-hydroxyphenyl)methylamino)methyl)pyridine)platinum(II)] |
| [PtMe2(CH2Cl)(κ³-N,N′,O-(L1-H))] | [Chloromethyl)dimethyl(2-(((2-oxidophenyl)methyl)amino)methyl)pyridine)platinum(IV)] |
| [PtMe3(κ³-N,N′,O-(L1-H))] | [Trimethyl(2-(((2-oxidophenyl)methyl)amino)methyl)pyridine)platinum(IV)] |
| [PtMe2(bu2bpy)] | [Dimethyl(4,4'-di-tert-butyl-2,2'-bipyridine)platinum(II)] |
| [PtClMe2(TePh2Cl)(bu2bpy)] | [Chloro(chlorodiphenyltelluryl)dimethyl(4,4'-di-tert-butyl-2,2'-bipyridine)platinum(IV)] |
| [Pt(C2H4)(PPh3)2] | [Ethylenebis(triphenylphosphine)platinum(0)] |
| cis-[PtMe(SnMe2Cl)(PPh3)2] | cis-[Methyl(chlorodimethylstannyl)bis(triphenylphosphine)platinum(II)] |
| cis-[PtBr2(dppm)] | cis-[Dibromobis(diphenylphosphino)methaneplatinum(II)] |
| cis-[Pt(SnBr3)2(dppm)] | cis-[Bis(tribromostannyl)bis(diphenylphosphino)methaneplatinum(II)] |
| [PtMe2(DMSO)2] | [Bis(dimethylsulfoxide)dimethylplatinum(II)] |
| [Pt(H)(CH3)2(BPMA)]+ | [Bis(pyridylmethyl)amine)hydridodimethylplatinum(IV) cation] |
| [(N-N)PtMe(TFE-d3)]+ | [(ArN=C(Me)-C(Me)=NAr)methyl(2,2,2-trifluoroethanol-d3)platinum(II) cation] |
| Platinum, dibromodimethyl- | Dibromodimethylplatinum(IV) |
| Benzene | Benzene |
| Methane | Methane |
| Dichloromethane | Dichloromethane |
| Chloroform | Chloroform |
| Benzyl bromide | Benzyl bromide |
| Ethylbenzene | Ethylbenzene |
| Ethane | Ethane |
| Methyl iodide | Methyl iodide |
| Tin(II) bromide | Tin(II) bromide |
| Trimethyltin chloride | Trimethyltin chloride |
| Diphenyltellurium dichloride | Diphenyltellurium dichloride |
| 2-phenylpyridine | 2-phenylpyridine |
Ligand Exchange and Substitution Kinetics
The substitution chemistry of square-planar platinum(IV) complexes like dibromodimethylplatinum(IV) is fundamental to understanding their reaction mechanisms and potential applications. These reactions often proceed through associative pathways, influenced by various factors including the nature of the entering and leaving ligands, the solvent, and the celebrated trans effect.
Probing Associative Mechanisms in Substitution Reactions
Investigations into the substitution reactions of dimethylplatinum(IV) complexes have provided evidence for an associative mechanism. The rate of reaction is often dependent on the concentration and nature of the incoming nucleophile, a hallmark of an associative pathway. For instance, the reaction of [PtMe2(SMe2)2] with various nucleophiles follows a two-term rate law, which is consistent with two parallel associative pathways.
The general mechanism for ligand substitution in square-planar complexes involves the formation of a five-coordinate intermediate or transition state. The entering ligand attacks the metal center, leading to this higher-coordinate species, which then eliminates the leaving group to return to a four-coordinate complex. The geometry of the intermediate can be either a trigonal bipyramid or a square pyramid.
Impact of Ligand Lability and Trans Effect on Reaction Rates and Selectivity
The trans effect plays a significant role in directing the stereochemistry and influencing the rates of substitution reactions in platinum complexes. The trans effect refers to the ability of a ligand to labilize the ligand positioned trans to it. The magnitude of the trans effect follows a general series, with ligands like CN- and CO exhibiting a strong trans effect, while ligands like NH3 and H2O have a weaker effect.
In the context of dibromodimethylplatinum(IV) complexes, the methyl and bromo ligands will influence the lability of the ligands positioned trans to them. The methyl group, being a strong-field ligand, is expected to have a significant trans effect, potentially facilitating the substitution of the ligand opposite to it. The relative lability of the bromide ions will also be a key factor in determining the products and rates of substitution reactions.
Substitution Reactions with Biologically Relevant Ligands (e.g., Nitrogen- and Sulfur-Donor Systems)
The interaction of platinum complexes with biomolecules is a cornerstone of their therapeutic applications. Nitrogen and sulfur donor atoms, prevalent in amino acids, peptides, and proteins, are primary binding sites for platinum centers.
Studies on related dimethylplatinum(II) complexes reveal that reactions with sulfur-donor ligands, such as glutathione (B108866) and cysteine, are often rapid. For example, the reaction of a dimethylplatinum(II) complex with glutathione has been shown to proceed through the initial formation of a sulfur-coordinated intermediate.
Nitrogen-donor ligands, such as those found in DNA bases (e.g., guanine), are also crucial targets. The kinetics and mechanisms of these reactions are of great interest for understanding the mode of action of platinum-based drugs. The substitution of a ligand on the platinum complex by a nitrogen atom from a biological molecule is a key step in the formation of DNA adducts.
Solvent-Dependent Ligand Exchange Dynamics (e.g., in Aqueous and Organic Media)
The solvent can play a profound role in the kinetics and mechanism of ligand exchange reactions. In coordinating solvents, the solvent molecule itself can act as a nucleophile, participating in the substitution process. This can lead to a solvent-assisted pathway, where the initial step is the coordination of a solvent molecule to the platinum center.
In aqueous media, water molecules can hydrolyze platinum complexes, replacing a ligand with a water molecule. The resulting aqua complex is often more reactive towards further substitution than the parent complex. The pH of the aqueous solution can also influence the reaction rates by affecting the protonation state of the ligands and the platinum complex.
In non-coordinating organic solvents, the ligand exchange mechanism is more likely to be dominated by the direct attack of the entering nucleophile on the platinum complex. The polarity and hydrogen-bonding ability of the solvent can still influence the reaction rates by stabilizing the transition state.
Solution-Phase Equilibria and Self-Assembly Processes
Investigation of Monomer-Dimer and Oligomerization Equilibria
In solution, square-planar platinum complexes can participate in various equilibria, including monomer-dimer and oligomerization processes. These equilibria are often influenced by the nature of the ligands, the solvent, and the concentration of the complex.
For instance, platinum complexes with bridging ligands can readily form dimeric or oligomeric structures. Halide ligands, such as bromide in dibromodimethylplatinum(IV), can act as bridging ligands, leading to the formation of species with Pt-Br-Pt linkages. The extent of this oligomerization will depend on the concentration of the complex and the presence of other competing ligands in the solution.
Effects of Concentration, Temperature, and Solvent Polarity on Equilibrium Position
The equilibrium position of reactions involving dibromodimethylplatinum(IV) complexes, typically formed through the oxidative addition of a methyl bromide to a dimethylplatinum(II) precursor, is a critical aspect of their reactivity. This equilibrium is governed by the principles of thermodynamics and can be significantly influenced by changes in reactant and product concentrations, temperature, and the polarity of the solvent medium. Understanding these effects is paramount for controlling the outcome of synthetic procedures and for elucidating reaction mechanisms.
The general equilibrium for the formation of a dibromodimethylplatinum(IV) complex can be represented as the oxidative addition of methyl bromide (MeBr) to a generic dimethylplatinum(II) complex, [Pt(Me)₂L₂]:
[Pt(Me)₂L₂] + MeBr ⇌ [Pt(Me)₃BrL₂]
The position of this equilibrium is described by the equilibrium constant, K_eq, which is the ratio of the product concentration to the concentrations of the reactants at equilibrium.
Effect of Concentration
According to Le Châtelier's principle, a change in the concentration of any of the species in a system at equilibrium will cause the equilibrium to shift in a direction that counteracts the change. In the context of dibromodimethylplatinum(IV) complexes, altering the concentration of the platinum(II) precursor, methyl bromide, or the resulting platinum(IV) complex will shift the equilibrium position.
Table 1: Illustrative Effect of Reactant Concentration on Equilibrium Position
| Change in Concentration | Direction of Equilibrium Shift | Expected Outcome |
| Increase in [Pt(Me)₂L₂] | Forward | Increased formation of [Pt(Me)₃BrL₂] |
| Increase in [MeBr] | Forward | Increased formation of [Pt(Me)₃BrL₂] |
| Decrease in [Pt(Me)₂L₂] | Reverse | Increased dissociation of [Pt(Me)₃BrL₂] |
| Decrease in [MeBr] | Reverse | Increased dissociation of [Pt(Me)₃BrL₂] |
This table illustrates the qualitative shifts in equilibrium based on Le Châtelier's principle. The magnitude of the shift is dependent on the specific reaction and its equilibrium constant.
Effect of Temperature
The effect of temperature on the equilibrium position is dictated by the enthalpy change (ΔH°) of the reaction. For an exothermic reaction (ΔH° < 0), an increase in temperature will shift the equilibrium to the left, favoring the reactants. Conversely, for an endothermic reaction (ΔH° > 0), an increase in temperature will shift the equilibrium to the right, favoring the products. The relationship between the equilibrium constant and temperature is described by the van 't Hoff equation.
Table 2: General Influence of Temperature on Equilibrium
| Reaction Type | Enthalpy Change (ΔH°) | Effect of Increasing Temperature on K_eq | Direction of Equilibrium Shift |
| Exothermic | Negative | Decreases | Towards Reactants |
| Endothermic | Positive | Increases | Towards Products |
This table provides a general summary of the expected temperature effects on chemical equilibria.
Effect of Solvent Polarity
The polarity of the solvent can have a profound effect on the equilibrium position of reactions involving charged or polar species. A more polar solvent will preferentially solvate and stabilize more polar or charged species, thereby shifting the equilibrium in their favor. The oxidative addition of a polar molecule like methyl bromide to a platinum(II) center often proceeds through a polar transition state, and the resulting platinum(IV) complex is generally more polar than the reactants.
Research on related platinum(IV) complexes has demonstrated the significant role of the solvent. For example, the selectivity of reductive elimination from a platinum(IV)-sulfonamide complex was found to be highly dependent on the solvent. nih.gov In benzene-d₆, C-N reductive elimination was favored, while in the more polar solvent nitrobenzene-d₅, C-C reductive elimination was the exclusive pathway. nih.gov This illustrates that a change in solvent polarity can dramatically alter the relative energies of different reaction pathways, thereby influencing the position of competing equilibria. The oxidative addition of cyanogen (B1215507) bromide to certain Pt(II) complexes showed a lack of strong solvent polarity dependence, suggesting a different, possibly radical, mechanism where charge separation in the transition state is less significant. mit.edu
Table 3: Hypothetical Influence of Solvent Polarity on the Equilibrium of [Pt(Me)₂L₂] + MeBr ⇌ [Pt(Me)₃BrL₂]
| Solvent | Dielectric Constant (ε) | Expected Effect on Equilibrium |
| Benzene | 2.3 | Favors less polar reactants |
| Dichloromethane | 9.1 | Intermediate stabilization of polar species |
| Acetone | 21 | Significant stabilization of polar species |
| Nitrobenzene | 35 | Strong stabilization of the more polar Pt(IV) product |
This table presents a hypothetical trend. The actual effect depends on the specific dipole moments of the reactants, transition state, and products.
Theoretical and Computational Chemistry Studies of Platinum, Dibromodimethyl Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. For the "Platinum, dibromodimethyl-" system, DFT calculations are instrumental in elucidating its fundamental chemical nature. A study assessing various DFT methods for platinum-containing complexes found that functionals like PBE0, when combined with an appropriate basis set and corrections for relativistic effects and dispersion, can accurately reproduce experimental geometries.
The initial step in the computational analysis of "Platinum, dibromodimethyl-" involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key structural parameters. For an octahedral complex like "Platinum, dibromodimethyl-," this includes the bond lengths between platinum and the bromine and methyl ligands (Pt-Br and Pt-C) and the bond angles between them.
DFT calculations on similar platinum(IV) complexes have shown that the choice of functional and basis set is crucial for obtaining accurate geometries. For instance, studies on platinum halide complexes have provided insights into the expected bond lengths and their correlation with experimental data. Computational studies on platinum pincer complexes have also highlighted the influence of ligands on the Pt-C bond, revealing significant π-character in some cases researchgate.net.
Table 1: Representative Calculated Geometric Parameters for Platinum(IV) Complexes
| Parameter | Representative Value |
| Pt-C Bond Length (Å) | ~2.0 - 2.1 |
| Pt-Br Bond Length (Å) | ~2.4 - 2.6 |
| C-Pt-C Bond Angle (°) | ~90 (cis), ~180 (trans) |
| Br-Pt-Br Bond Angle (°) | ~90 (cis), ~180 (trans) |
| C-Pt-Br Bond Angle (°) | ~90, ~175 |
Note: These values are representative and based on DFT calculations of analogous platinum(IV) complexes. The exact values for "Platinum, dibromodimethyl-" would require specific calculations.
Electronic structure analysis, typically performed after geometry optimization, provides information on the distribution of electrons within the molecule. This includes the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the analysis of the electron density. The HOMO-LUMO gap is a critical parameter for understanding the kinetic stability and reactivity of the complex. For platinum(IV) complexes, which have a d6 electron configuration, a relatively large HOMO-LUMO gap is expected, contributing to their kinetic inertness acs.org.
DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves locating and characterizing transition state structures, which are the energy maxima along the reaction coordinate. For "Platinum, dibromodimethyl-," potential reactions of interest include ligand substitution, reductive elimination, and isomerization.
The activation of many platinum(IV) complexes as prodrugs, for example, is believed to proceed via reduction to a platinum(II) species with the loss of axial ligands. Computational studies can model this process, providing insights into the energetics and intermediates involved. The search for transition states is a computationally intensive task, but it yields crucial information about the kinetic barriers of reactions.
The analysis of electron density, often using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds. For "Platinum, dibromodimethyl-," this would involve characterizing the Pt-C and Pt-Br bonds as either predominantly covalent or ionic.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. Theoretical studies on mixed cyanide-halide complexes of platinum(IV) have shown that methods like B3LYP can provide vibrational frequencies in good agreement with experimental values nih.gov.
For "Platinum, dibromodimethyl-," the calculation of vibrational frequencies (infrared and Raman spectra) would allow for the assignment of specific vibrational modes to the stretching and bending of the Pt-C and Pt-Br bonds. This can be particularly useful in distinguishing between different isomers, as they will have distinct vibrational spectra.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated. The ¹³C and ¹⁹⁵Pt NMR parameters are sensitive to the electronic environment of the platinum and carbon atoms and can provide valuable structural information.
Table 2: Representative Calculated Vibrational Frequencies for Platinum(IV) Halide Complexes
| Vibrational Mode | Representative Frequency Range (cm⁻¹) |
| Pt-C Stretch | 500 - 600 |
| Pt-Br Stretch | 200 - 300 |
| C-H Stretch (methyl) | 2900 - 3000 |
| CH₃ Rock/Deformation | 800 - 1200 |
Note: These are typical frequency ranges for organoplatinum halide complexes and serve as an illustrative example.
Thermodynamic Stability and Kinetic Barrier Predictions
Computational chemistry allows for the prediction of the thermodynamic stability of different isomers of "Platinum, dibromodimethyl-." For instance, the relative energies of the cis and trans isomers (with respect to the methyl or bromo ligands) can be calculated to determine which is the more stable form. Studies on similar platinum complexes have shown that the relative stability of isomers can be influenced by the solvent environment mdpi.com.
Kinetic barriers, which are the energy barriers that must be overcome for a reaction to occur, can also be calculated. These barriers are determined by the energy of the transition state relative to the reactants. High kinetic barriers are associated with slow reactions, indicating kinetic stability. For platinum(IV) complexes, their general inertness is attributed to high kinetic barriers for ligand substitution reactions acs.org.
Computational Insights into Isomerization Processes
"Platinum, dibromodimethyl-" can exist as different geometric isomers. Computational studies can provide detailed insights into the mechanisms and energetics of the isomerization processes that interconvert these isomers. For octahedral complexes, isomerization can occur through various intramolecular pathways, such as the Ray-Dutt or Bailar twists, or through intermolecular pathways involving solvent or catalyst participation.
By calculating the potential energy surface for isomerization, the transition states connecting the isomers can be identified, and the activation energy for the process can be determined. A computational study on the cis-trans isomerization of a square-planar platinum(II) complex, for example, provided a detailed understanding of the reaction mechanism nih.govnih.gov. While "Platinum, dibromodimethyl-" is octahedral, the principles of using computational methods to explore isomerization pathways are similar.
Advanced Materials and Supramolecular Chemistry Research Involving Platinum, Dibromodimethyl Derivatives
Metallacrown Ether Architectures and Host-Guest Recognition
Metallacrown ethers are inorganic analogs of organic crown ethers, where a metal-ligand fragment replaces one or more of the ethylene (B1197577) oxide units of the classic crown ether structure. d-nb.infoumich.edu Platinum(IV) metallacrown ethers derived from "Platinum, dibromodimethyl-" have been synthesized by reacting a (PtBr₂Me₂)n precursor with long-chain bis(azolyl) polyether ligands. figshare.comacs.org These macrocycles, such as [PtBr₂Me₂{im(CH₂CH₂O)xCH₂CH₂im}] (where im = imidazol-1-yl), combine the rigid coordination geometry of the platinum(IV) center with the flexible and functional nature of the polyether chain, creating unique host structures. figshare.comacs.org
The cavities of platinum(IV) metallacrown ethers are capable of encapsulating guest molecules, a hallmark of host-guest chemistry. researchgate.net Research has focused on the ability of larger metallacrowns to bind specific organic cations. The interaction between the host and guest is typically driven by hydrogen bonding and other non-covalent forces. The study of these interactions is crucial for developing molecular sensors and transport agents.
Detailed investigations using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have confirmed the formation of host-guest complexes in solution. figshare.comacs.org Specifically, platinum(IV) metallacrown ethers with sufficiently long polyether linkers have been shown to act as hosts for dialkylammonium ions. figshare.comacs.org
| Metallacrown Host Complex | Polyether Units (x) | Guest Ion | Method of Study |
|---|---|---|---|
| [PtBr₂Me₂{im(CH₂CH₂O)ₓCH₂CH₂im}] | x = 5, 7 | Dibenzylammonium | NMR, ESI-MS |
| [PtBr₂Me₂{im(CH₂CH₂O)ₓCH₂CH₂im}] | x = 5, 7 | Di-n-butylammonium | NMR, ESI-MS |
| [PtBr₂Me₂{bim(CH₂CH₂O)ₓCH₂CH₂bim}] | x = 5, 7 | Dibenzylammonium | NMR, ESI-MS |
| [PtBr₂Me₂{bim(CH₂CH₂O)ₓCH₂CH₂bim}] | x = 5, 7 | Di-n-butylammonium | NMR, ESI-MS |
The length of the flexible polyether backbone in the precursor ligand is a critical parameter that dictates the final structure of the platinum assembly. The reaction of [(PtBr₂Me₂)n] with α,ω-bis(azol-1-yl) polyethers can yield either mononuclear metallacrown ethers or dinuclear complexes, depending on the chain length. figshare.comacs.org
Shorter polyether chains (e.g., x = 0, 1) are not long enough to span and form a stable chelate with a single platinum center. Instead, they bridge two platinum units, leading to the formation of dinuclear complexes like [(PtBr₂Me₂)₂{μ-im(CH₂CH₂O)ₓCH₂CH₂im}₂]. figshare.comacs.org As the chain length increases (e.g., x ≥ 2), the ligand can wrap around a single platinum center to form a monomeric, macrocyclic metallacrown ether. figshare.comacs.org This structural transition directly impacts host efficiency, as only the larger, true metallacrown structures possess a cavity suitable for encapsulating guest ions. figshare.com
| Ligand Type | Polyether Units (x) | Resulting Complex Structure |
|---|---|---|
| bis(imidazol-1-yl) polyether | 0, 1 | Dinuclear Complex |
| bis(imidazol-1-yl) polyether | 2, 3, 4, 5, 7 | Mononuclear Metallacrown Ether |
| bis(benzimidazol-1-yl) polyether | 1 | Dinuclear Complex |
| bis(benzimidazol-1-yl) polyether | 2, 5, 7 | Mononuclear Metallacrown Ether |
Design and Characterization of Supramolecular Assemblies
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. Derivatives of "Platinum, dibromodimethyl-" are excellent candidates for supramolecular assembly due to their defined geometry and the potential for incorporating functional ligands capable of forming hydrogen bonds and engaging in π-stacking.
Hydrogen bonding is a powerful tool in crystal engineering for directing the assembly of molecules into predictable, extended networks. rsc.orgresearchgate.net By functionalizing dimethylplatinum(IV) complexes with ligands containing hydrogen-bond donor and acceptor groups, such as carboxylic acids (-COOH) or alcohols (-OH), researchers can create self-assembling systems. nih.gov
For example, the oxidative addition of bromoalkanes bearing carboxylic acid groups to a dimethylplatinum(II) precursor yields platinum(IV) complexes that form supramolecular dimers and polymers in the solid state. nih.gov X-ray crystallography reveals the precise nature of these interactions, confirming the formation of predictable hydrogen-bonding patterns (synthons) that link the molecular units into one- or two-dimensional arrays. nih.gov
| Complex | H-Bonding Motif | H-Bond Distance (Å) | Resulting Supramolecular Structure |
|---|---|---|---|
| [PtBrMe₂(CH₂CO₂H)(6-dppd)] | O-H···O (Carboxylic acid dimer) | O···O = 2.63(1) | Supramolecular Dimer |
| [PtBrMe₂(CH₂-p-C₆H₄CH₂CO₂H)(6-dppd)] | O-H···N (Carboxylic acid to pyridazine) | O···N = 2.75(1) | Supramolecular Polymer |
| [PtBrMe₂(CH₂-o-C₆H₄CH₂OH)(6-dppd)] | O-H···N (Alcohol to pyridazine) | O···N = 2.79(1) | Supramolecular Dimer |
Pi-stacking is a non-covalent interaction between aromatic rings that plays a crucial role in the structure of biological molecules and the design of functional materials. researchgate.netyoutube.com In the context of platinum chemistry, ligands containing aromatic rings can be coordinated to the metal center. These aromatic moieties can then interact with those on adjacent molecules to influence crystal packing, leading to the formation of stacked assemblies. rsc.orgpnas.org
The geometry of π-stacking can vary, with common arrangements including face-to-face, parallel-displaced, and edge-to-face (T-shaped) conformations. researchgate.netrsc.org The strength and geometry of these interactions can be tuned by altering the electronic properties of the aromatic rings (i.e., by adding electron-donating or electron-withdrawing groups), providing a sophisticated method for controlling solid-state architecture. rsc.orgrsc.org While specific studies on "Platinum, dibromodimethyl-" are part of a broader field, the principles of using π-π interactions in platinum(II) and other d⁸ metal complexes are well-established and directly applicable. rsc.orgpnas.org
| Stacking Type | Description | Typical Centroid-to-Centroid Distance (Å) |
|---|---|---|
| Face-to-Face (Eclipsed) | Rings are positioned directly on top of one another. Often electrostatically unfavorable unless one ring is electron-rich and the other is electron-poor. | ~3.3 - 3.8 |
| Parallel-Displaced | Rings are parallel but shifted relative to one another. This is the most common and energetically favorable arrangement for identical aromatic rings. | ~3.3 - 3.8 |
| Edge-to-Face (T-shaped) | The edge of one ring (positive C-H dipoles) points towards the face of another ring (negative π-cloud). | ~4.5 - 5.5 |
Integration into Nanostructured Materials and Supported Platinum Systems
The integration of discrete molecular complexes like "Platinum, dibromodimethyl-" derivatives onto solid supports or into nanostructured materials is a key strategy for creating heterogeneous catalysts and advanced functional materials. This approach combines the precise reactivity of a molecular platinum center with the robustness and ease of separation of a solid-state material.
A common method involves the synthesis of platinum nanoparticles from a molecular precursor, such as H₂PtCl₆ or an organoplatinum complex, which are then stabilized on a high-surface-area support. hhu.demdpi.com For instance, platinum nanoparticles have been synthesized in the presence of carbohydrates, which act as both a reducing agent and a stabilizing support, creating "sugar-coated" platinum nanostructures. hhu.demdpi.com These materials show high catalytic activity and stability, with the support preventing the aggregation of the nanoparticles and minimizing metal leaching. hhu.de Another advanced strategy involves creating host-guest interactions between platinum nanoparticles and a support material to precisely tune the electronic properties of the platinum, enhancing its catalytic performance for reactions like the oxygen reduction reaction. nih.gov
| Platinum Precursor Type | Support Material | Synthesis Method | Key Finding / Application |
|---|---|---|---|
| H₂PtCl₆ | Carbohydrates (Sucrose, Fructose) | Reduction in Ionic Liquid | Hierarchical, sugar-coated Pt nanostructures with high catalytic activity in hydrosilylation. hhu.demdpi.com |
| Pt Nanoparticles | Single-Atom Co-N-C Support | Host-Guest Interaction Strategy | Enhanced oxygen reduction reaction (ORR) activity due to tuned electronic states of Pt. nih.gov |
| Platinum(II) Complexes | Block Copolymers (e.g., PEG-b-PAA) | Supramolecular Co-assembly | Formation of 1D core-shell crystalline nanostructures (supramolecular polymers). pnas.org |
Compound Reference Table
| Abbreviation / Formula | Full Compound Name |
|---|---|
| Platinum, dibromodimethyl- | dibromodimethylplatinum |
| [PtBr₂Me₂{im(CH₂CH₂O)ₓCH₂CH₂im}] | dibromodimethyl[α,ω-bis(imidazol-1-yl)polyether]platinum(IV) |
| [PtBr₂Me₂{bim(CH₂CH₂O)ₓCH₂CH₂bim}] | dibromodimethyl[α,ω-bis(benzimidazol-1-yl)polyether]platinum(IV) |
| [(PtBr₂Me₂)₂{μ-im(CH₂CH₂O)ₓCH₂CH₂im}₂] | di-μ-[α,ω-bis(imidazol-1-yl)polyether]-bis[dibromodimethylplatinum(IV)] |
| [PtBrMe₂(CH₂R)(6-dppd)] | bromo(alkyl-R)dimethyl(1,4-bis(2-pyridyl)pyridazine)platinum(IV) |
| H₂PtCl₆ | Hexachloroplatinic acid |
| PEG-b-PAA | Poly(ethylene glycol)-block-poly(acrylic acid) |
Q & A
Basic: What are the common synthetic routes for preparing dibromodimethyl platinum complexes, and what factors influence yield and purity?
Methodological Answer:
Dibromodimethyl platinum complexes are typically synthesized via ligand substitution reactions in platinum(IV) precursors. A validated approach involves reacting platinum(IV) salts (e.g., PtCl₄) with dimethylamine ligands under controlled bromination conditions. For example, Kelly et al. demonstrated the synthesis of dibromodimethyl[1,2-bis(pyrazol-1-yl)ethane]platinum(IV) by reacting PtBr₂ with dimethylamine derivatives in anhydrous solvents, achieving yields >75% when maintaining stoichiometric ratios and inert atmospheres . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance ligand exchange kinetics.
- Temperature : Reactions conducted at 60–80°C reduce side-product formation.
- Purification : Column chromatography with silica gel improves purity by removing unreacted PtBr₂.
Basic: Which spectroscopic techniques are most effective for characterizing the structural properties of dibromodimethyl platinum complexes?
Methodological Answer:
Structural elucidation relies on multi-spectroscopic approaches:
- X-ray crystallography : Resolves bond lengths and coordination geometry (e.g., Pt–Br bond distances of ~2.45 Å in dibromodimethyl complexes) .
- NMR spectroscopy : ¹H and ¹⁹⁵Pt NMR identify ligand environments; dimethylamine protons appear as singlets at δ 2.1–2.3 ppm, while Pt signals correlate with oxidation state .
- FT-IR : Confirms ligand coordination via Pt–N/Pt–Br stretching vibrations (450–550 cm⁻¹).
- ESI-MS : Validates molecular ion peaks and fragmentation patterns.
Advanced: How do ligand substitution dynamics in dibromodimethyl platinum complexes impact their catalytic activity, and what experimental approaches best quantify these effects?
Methodological Answer:
Ligand substitution kinetics dictate catalytic efficiency in cross-coupling reactions. For instance, dimethylamine ligands in Pt(IV) complexes exhibit slower substitution rates compared to pyrazolyl groups, altering turnover frequencies in Heck reactions. To quantify this:
- Stopped-flow kinetics : Monitors real-time ligand exchange using UV-vis spectroscopy (e.g., tracking absorbance changes at 320 nm for Br⁻ release) .
- DFT calculations : Predicts transition states and activation energies for substitution pathways.
- Catalytic testing : Correlates turnover numbers (TON) with ligand lability in model reactions (e.g., ethylene hydrogenation) .
Advanced: What strategies can resolve contradictions in stability data between solution-phase and solid-state analyses of dibromodimethyl platinum complexes?
Methodological Answer:
Discrepancies often arise due to solvent interactions or crystallographic packing effects. To address this:
- Controlled degradation studies : Compare thermal stability (TGA) in solid-state vs. solution (e.g., DMSO-d₆) using ¹H NMR to track decomposition products .
- Single-crystal vs. powder XRD : Assess whether lattice forces stabilize structures differently than solvated species.
- Electrochemical profiling : Cyclic voltammetry in varying solvents identifies redox stability thresholds (e.g., Pt(IV)/Pt(II) transitions at −0.3 V vs. Ag/AgCl) .
Advanced: How can researchers optimize experimental design to mitigate cytotoxicity in biomedical applications of dibromodimethyl platinum derivatives?
Methodological Answer:
While Pt complexes are explored for antitumor activity, cytotoxicity depends on ligand lability and cellular uptake. Strategies include:
- Ligand functionalization : Introducing PEG or carboxylate groups reduces nonspecific binding, as shown in PtNP-PEG conjugates that minimize lysosomal toxicity .
- Size-controlled synthesis : Nanoparticles <3 nm exhibit higher cytotoxicity due to enhanced membrane penetration; size tuning via seed-mediated growth (e.g., using oleylamine capping agents) balances efficacy and safety .
- In vitro models : Co-culture systems (e.g., HT-29 colon carcinoma + healthy fibroblasts) differentiate tumor-specific vs. off-target effects .
Basic: What computational methods are suitable for predicting the electronic properties of dibromodimethyl platinum complexes?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts HOMO-LUMO gaps and charge distribution. Basis sets like LANL2DZ for Pt and 6-31G* for lighter atoms simulate frontier orbitals, revealing ligand-to-metal charge transfer (LMCT) transitions critical for photocatalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
